molecular formula C21H26N2O3 B1353233 (3R,14R,16R)-Vincamine

(3R,14R,16R)-Vincamine

Cat. No.: B1353233
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-CEWLAPEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,14R,16R)-Vincamine (CAS 38990-16-8) is a specific stereoisomer of the monoterpene indole alkaloid naturally found in plants of the Vinca genus, such as Vinca minor (lesser periwinkle) . With a molecular formula of C21H26N2O3 and a molecular weight of 354.45 g/mol , this compound is recognized as an impurity of Vinpocetine, a semi-synthetic derivative known for enhancing cerebral blood flow and providing neuroprotection . Researchers are investigating Vincamine for its significant antioxidant activity, which underpins many of its potential research applications . Studies suggest its antioxidant mechanism may contribute to a protective effect against drug-induced hepatotoxicity and nephrotoxicity, potentially through the induction of cytoprotective autophagy via the regulation of the AMPK/mTOR signaling pathway . Furthermore, its antioxidant properties have sparked interest in its antitumor potential, with research indicating it may exhibit cancer cell cytotoxicity and modulate key proteins involved in tumor growth, such as acetylcholinesterase (AChE), MAPK, NF-κB, and Nrf2 . This combination of properties makes this compound a valuable compound for neuroscientific, oncological, and pharmacological research. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (15R,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m0/s1

InChI Key

RXPRRQLKFXBCSJ-CEWLAPEOSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

Origin of Product

United States

Synthetic and Biosynthetic Pathways of 3r,14r,16r Vincamine

Total Synthesis Methodologies

The total synthesis of (3R,14R,16R)-Vincamine and its congeners has been a significant area of research, leading to the development of several strategic approaches for the construction of its characteristic fused pentacyclic scaffold. unimi.it These methodologies can be broadly categorized based on the key bond-forming reactions utilized to assemble the core structure.

Bischler-Napieralski Cyclizations in this compound Synthesis

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides and has been effectively applied in the synthesis of the vincamine (B1683053) framework. organic-chemistry.orgwikipedia.org This intramolecular electrophilic aromatic substitution reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to facilitate the cyclization. organic-chemistry.org

In the context of vincamine synthesis, a common strategy involves the preparation of a suitable tetracyclic intermediate via a Bischler-Napieralski reaction, which is then further elaborated to the final pentacyclic structure. For instance, a key tetracyclic system can be accessed through a POCl₃-mediated Bischler-Napieralski cyclization, followed by a stereospecific reduction of the resulting iminium salt to establish the desired cis-junction of the C and D rings. unimi.it This tetracyclic intermediate, often referred to as Oppolzer's aldehyde, serves as a versatile precursor for the construction of the E ring and completion of the vincamine skeleton. unimi.itnih.gov

One notable approach utilized a Bischler-Napieralski cyclization as a key step in a stereoselective total synthesis of Eburna alkaloids. unimi.it This protocol started from a chiral synthon, "Takano's lactone," which was reacted with tryptamine (B22526). The resulting intermediate underwent the Bischler-Napieralski reaction, followed by reduction of the iminium salt, ultimately leading to (+)-eburnamine, a known precursor of vincamine. unimi.it

Key Feature Description Reference
Reaction TypeIntramolecular electrophilic aromatic substitution wikipedia.org
Reactantsβ-arylethylamides organic-chemistry.org
ReagentsPOCl₃, P₂O₅, ZnCl₂ organic-chemistry.org
IntermediateIminium salt unimi.it
ApplicationFormation of the ABCD tetracyclic core of vincamine unimi.itnih.gov

Pictet-Spengler Reactions in this compound Synthesis

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is another cornerstone in the synthesis of indole (B1671886) alkaloids, including vincamine. wikipedia.orgnih.gov This reaction proceeds through an iminium ion intermediate and is typically catalyzed by acid. wikipedia.org

In vincamine synthesis, the Pictet-Spengler reaction is often employed to construct the tetrahydro-β-carboline core, which constitutes the ABC ring system of the molecule. nih.gov The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the substrates, allowing for the diastereoselective formation of the desired cis- or trans-isomers. mdpi.com For example, thermodynamically controlled reactions tend to favor the formation of the more stable trans-product, while kinetically controlled conditions can lead to the cis-product. mdpi.com

A notable application of this reaction in an asymmetric synthesis involved an acid-triggered, tunable acyl-Pictet-Spengler type cyclization cascade to rapidly assemble the tetracyclic indoloquinolizidine scaffold. researchgate.net This approach highlights the versatility of the Pictet-Spengler reaction in constructing complex polycyclic systems with control over stereochemistry.

Key Feature Description Reference
Reaction TypeCondensation followed by ring closure wikipedia.org
Reactantsβ-arylethylamine and an aldehyde or ketone wikipedia.org
CatalystTypically acid-catalyzed wikipedia.org
IntermediateIminium ion wikipedia.org
ApplicationConstruction of the tetrahydro-β-carboline (ABC rings) core nih.gov

Pericyclic Cyclizations for this compound Skeleton Formation

Pericyclic reactions, which involve a concerted reorganization of electrons in a cyclic transition state, have also been utilized in the synthesis of the vincamine skeleton. nih.gov These reactions can offer a high degree of stereocontrol in the formation of cyclic systems.

One example of a pericyclic approach involves an intramolecular [3+2]-cycloaddition of an α-diazo indolo amide, catalyzed by a rhodium(II) complex. nih.gov This reaction efficiently delivers the pentacyclic skeleton of a vincamine analog. The resulting cycloadduct can then be further transformed through reductive ring opening to establish the desired ring fusion and ultimately furnish the target molecule. nih.gov

Key Feature Description Reference
Reaction TypeConcerted cyclic shift of electrons nih.gov
ExampleRh(II)-catalyzed intramolecular [3+2]-cycloaddition nih.gov
ApplicationRapid construction of the pentacyclic framework nih.gov
StereocontrolOften provides high stereoselectivity nih.gov

Annulation and Rearrangement Reactions in this compound Synthesis

Annulation and rearrangement reactions provide alternative and powerful strategies for constructing the intricate tetracyclic system of vincamine. unimi.itnih.gov A common approach in this category is the semi-synthesis starting from readily available natural alkaloids like vincadifformine (B1218849) or tabersonine (B1681870). unimi.itgoogle.com

For instance, the pyrolysis of a vincadifformine derivative can lead to the formation of vincamine through a rearrangement mechanism. unimi.it Another strategy involves the rearrangement of the aspidosperma skeleton of tabersonine to the eburnea skeleton of vincamine. This transformation can be achieved in a basic environment, where a formal migration of a carbon atom occurs to generate the desired framework. unimi.it The use of sodium methoxide (B1231860) in methanol (B129727) can also facilitate the epimerization at C-16 to yield the thermodynamically more stable vincamine. unimi.it

Key Feature Description Reference
Starting MaterialsOften other natural alkaloids (e.g., vincadifformine, tabersonine) unimi.itgoogle.com
Key TransformationSkeletal rearrangement (e.g., aspidosperma to eburnea) unimi.it
Example ReactionPyrolysis of a vincadifformine derivative unimi.it
ApplicationEfficient access to the vincamine core from advanced intermediates unimi.itnih.gov

Michael-like Alkylation Strategies in this compound Synthesis

Michael-like alkylation reactions have been effectively employed to construct the E ring of the vincamine scaffold. unimi.it This strategy often involves the use of a key tetracyclic intermediate known as the "Wenkert enamine," which is accessible through a Pictet-Spengler-based approach. unimi.itnih.gov

In one synthetic route, the Michael-type alkylation of this enamine with a suitable electrophile results in the formation of an iminium salt. Subsequent reduction of this iminium salt with a reagent like sodium borohydride (B1222165) can stereoselectively yield the correct cis-junction between the C and D rings, a crucial stereochemical feature of vincamine. unimi.it

Key Feature Description Reference
Key Intermediate"Wenkert enamine" (a tetracyclic enamine) unimi.itnih.gov
Reaction TypeMichael-type 1,4-addition unimi.it
ElectrophileA suitable Michael acceptor unimi.it
ApplicationConstruction of the E ring unimi.it
StereocontrolCan establish the C/D cis-ring fusion unimi.it

Enantioselective Synthesis Approaches for this compound

Achieving an enantioselective synthesis of (+)-vincamine has been a significant challenge, with many early syntheses relying on resolution, chiral pool, or chiral auxiliary methods. ccspublishing.org.cn However, more recent efforts have focused on developing catalytic asymmetric protocols to establish the key stereocenters. ccspublishing.org.cn

One successful approach utilized a palladium-catalyzed enantioselective decarboxylative allylation to construct the all-carbon quaternary stereocenter at C20. ccspublishing.org.cn This was followed by a stereoselective iminium reduction to install the critical cis-C20/C21 relative stereochemistry. ccspublishing.org.cn Other enantioselective strategies have involved the use of chiral auxiliaries to access enantiopure tetracyclic intermediates, which are then converted to (+)-vincamine. unimi.it The stereocontrolled elaboration of quaternary carbon centers through the asymmetric Michael-type alkylation of chiral imines has also proven to be an effective route. unimi.it

Key Challenge Description Reference
Stereocenter ControlEstablishing the multiple stereogenic centers, particularly the C20 quaternary center and the cis-C20/C21 relationship. ccspublishing.org.cn
Enantioselective Method Description Reference
Catalytic Asymmetric SynthesisUse of chiral catalysts to induce enantioselectivity. Example: Pd-catalyzed enantioselective decarboxylative allylation. ccspublishing.org.cn
Chiral Pool SynthesisStarting from enantiomerically pure natural products. Example: Use of L-glutamic acid or D-mannitol to prepare "Takano's lactone". unimi.it
Chiral AuxiliariesCovalently attaching a chiral group to the substrate to direct a stereoselective reaction. unimi.it
ResolutionSeparation of a racemic mixture into its constituent enantiomers. ccspublishing.org.cn

Semi-Synthesis Strategies for this compound

Due to the structural complexity of vincamine, total synthesis is challenging. As a result, semi-synthesis, utilizing naturally occurring, structurally related alkaloids as starting materials, has become a common and efficient approach unimi.it.

Tabersonine, a readily available natural alkaloid, serves as a viable precursor for the semi-synthesis of (+)-vincamine wikipedia.orgunimi.itresearchgate.net. A developed protocol demonstrates the conversion of tabersonine into (+)-vincamine with a total yield of approximately 50% unimi.it. This semi-synthetic route provides an efficient method for producing vincamine from a related natural product unimi.itresearchgate.net.

Another prominent semi-synthetic strategy involves the molecular rearrangement of the vincadifformine scaffold to the eburnane-type skeleton of vincamine unimi.it. Vincadifformine, a natural alkaloid, possesses a pentacyclic structure that can be chemically induced to rearrange into the vincamine framework unimi.it.

One method involves the pyrolysis of a vincadifformine derivative, which leads to the formation of vincamine unimi.it. A more direct, one-pot conversion has also been achieved through the ozonolysis of (-)-vincadifformine, which spontaneously rearranges to yield vincamine unimi.it. These rearrangement strategies highlight the chemical relationship between different classes of indole alkaloids and provide a pathway to access the vincamine structure from alternative natural precursors unimi.it.

The semi-synthesis of (+)-vincamine from tabersonine results in the formation of several impurities unimi.it. An effective High-Performance Liquid Chromatography (HPLC) analytical method has been developed to determine the purity of the final product and to detect and quantify these impurities unimi.it.

In a specific semi-synthesis, HPLC analysis revealed the presence of six impurities alongside the main vincamine product. Four of these major impurities, present in amounts of 1-3%, were isolated and structurally elucidated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. The identified impurities included 16-epivincamine (B3156738) and three other structurally related compounds unimi.it. The careful monitoring and characterization of such impurities are crucial for ensuring the safety and efficacy of the final product, in line with guidelines from regulatory agencies veeprho.com.

Below is a table of known impurities associated with vincamine.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Vincamine EP Impurity C32790-09-3C₂₁H₂₄N₂O₃352.43
Vincamine Impurity A57430-34-9C₂₂H₂₈N₂O₄384.48
Vincamine Impurity B6835-99-0C₂₁H₂₆N₂O₃354.45
Vincamine Impurity 5 (HCl Salt)N/AN/AN/A
17,18-Dehydroapovincamine50298-88-9N/AN/A
Vincamine Impurity 628152-73-0C₂₀H₂₄N₂O₃N/A

Data sourced from Veeprho veeprho.com, Pharmaffiliates pharmaffiliates.com, and Clinivex theclinivex.com.

Biosynthetic Pathway Elucidation of this compound

The biosynthesis of vincamine is a branch of the complex Monoterpene Indole Alkaloid (MIA) pathway, which is responsible for producing over 130 different bioactive compounds in plants like Catharanthus roseus nih.govmicrobiologyjournal.org.

The MIA biosynthetic pathway has been extensively studied in the model medicinal plant Catharanthus roseus researchgate.netnih.gov. This complex pathway begins with the condensation of tryptamine and secologanin (B1681713) to form strictosidine (B192452), a universal precursor for all MIAs microbiologyjournal.org. From strictosidine, the pathway branches into several distinct classes of alkaloids, including the iboga-type and aspidosperma-type scaffolds nih.gov.

Vincamine is an aspidosperma-type alkaloid found in Vinca minor wikipedia.orgnih.gov. While the general MIA pathway is well-elucidated in C. roseus, the specific enzymatic steps that lead to the formation of vincamine in V. minor remain largely unknown nih.govnih.gov. It is hypothesized that the pathway to vincamine proceeds from an aspidosperma-type precursor such as tabersonine or vincadifformine researchgate.net.

To date, no specific enzyme responsible for the final conversion of a precursor like vincadifformine into vincamine has been definitively identified in Vinca minor nih.gov. However, research on the related plant C. roseus has provided significant clues.

Studies on the vindoline (B23647) biosynthesis pathway in C. roseus identified two key enzymes, tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) nih.govfao.org. It was observed that in the absence of the T3R enzyme, the epoxide intermediate produced by T3O can undergo a non-enzymatic rearrangement to form a product with an eburnamine-vincamine like skeleton nih.govnih.gov. This finding suggests that a T3O-like enzyme in V. minor could be involved in generating an intermediate that rearranges to form the vincamine scaffold nih.gov.

While the final steps are unclear, earlier pathway genes are known to influence vincamine production. Studies using hairy root cultures of V. minor have shown that increasing the expression of the genes for tryptophan decarboxylase (TDC) and strictosidine synthase (STR) leads to an increase in vincamine biosynthesis, confirming their role in providing the necessary precursors for the pathway researchgate.net.

Role of Biosynthetic Precursors: Vincadifformine and Tabersonine

The complete biosynthetic pathway leading to vincamine in Vinca minor is not yet fully elucidated. nih.govresearchgate.net However, research strongly suggests that it originates from aspidosperma-type alkaloid precursors. researchgate.net Among these, vincadifformine and tabersonine are considered pivotal intermediates. While vincadifformine is a major alkaloid accumulated in V. minor, tabersonine is present in much lower quantities. nih.gov The metabolism of these two compounds is crucial in many plants of the Apocynaceae family. nih.gov

Vincadifformine

Vincadifformine is considered a direct and key precursor to vincamine. nih.govresearchgate.net It is one of the most abundant MIAs in Vinca minor, serving as a central intermediate in the biosynthesis of various aspidosperma-type alkaloids. researchgate.net The proposed biosynthetic conversion of the vincadifformine skeleton into the eburnamine-vincamine framework is a critical step. nih.gov This transformation is hypothesized to involve the formation of an epoxide on a vincadifformine-like structure. nih.gov While the specific enzymes responsible for converting vincadifformine to vincamine in V. minor have not yet been identified, this proposed mechanism remains a central hypothesis in understanding vincamine's natural synthesis. nih.gov

Tabersonine

While less abundant in V. minor, tabersonine is a well-studied precursor in the biosynthesis of other complex MIAs, such as vindoline in the closely related plant Catharanthus roseus. nih.govpnas.org The enzymatic steps that convert tabersonine in C. roseus provide a valuable model for understanding potential pathways in V. minor. This multi-step process involves a series of decoration reactions that modify the tabersonine core.

The key enzymatic steps in the conversion of tabersonine are:

Hydroxylation : The process begins with the hydroxylation of tabersonine at the C16 position, a reaction catalyzed by the enzyme tabersonine-16-hydroxylase (T16H). nih.govnih.gov

Methylation : Following hydroxylation, a methyl group is added to the same position by tabersonine 16-O-methyltransferase (16OMT), resulting in 16-methoxytabersonine. nih.gov

Epoxidation : The 16-methoxytabersonine then undergoes epoxidation at the C2/C3 position. This reaction is catalyzed by 16-methoxytabersonine 3-oxygenase (T3O), creating an unstable epoxide intermediate. nih.govcurehunter.com

Reduction : Finally, the unstable epoxide is converted by tabersonine-3-reductase (T3R) to form 16-methoxy-2,3-dihydro-3-hydroxy-tabersonine, a stable intermediate in the vindoline pathway. nih.govcurehunter.com

The characterization of these enzymes in C. roseus provides genetic targets for researchers seeking the analogous enzymes in Vinca minor that could be involved in the biosynthesis of vincamine from a tabersonine or vincadifformine-like precursor. nih.gov

Key Enzymes in Tabersonine Conversion Pathway (based on C. roseus)

EnzymeAbbreviationFunctionSubstrateProduct
Tabersonine-16-hydroxylaseT16HCatalyzes hydroxylation at the C16 position. nih.govnih.govTabersonine16-Hydroxytabersonine
Tabersonine 16-O-methyltransferase16OMTAdds a methyl group to the C16 hydroxyl group. nih.gov16-Hydroxytabersonine16-Methoxytabersonine
16-Methoxytabersonine 3-oxygenaseT3OCatalyzes epoxidation at the C2/C3 position. nih.govcurehunter.com16-MethoxytabersonineUnstable epoxide intermediate
Tabersonine-3-reductaseT3RConverts the epoxide to a stable hydroxylated intermediate. nih.govcurehunter.comUnstable epoxide intermediate16-Methoxy-2,3-dihydro-3-hydroxy-tabersonine

Synthetic and Semi-Synthetic Pathways to Vincamine

Beyond its natural biosynthesis, numerous strategies have been developed for the chemical synthesis of vincamine. These can be broadly categorized into total synthesis, which builds the molecule from simple starting materials, and semi-synthesis, which modifies naturally occurring, structurally related alkaloids.

Several distinct approaches for the total synthesis of (+)-vincamine have been explored, including those based on Bischler-Napieralski or Pictet-Spengler reactions and pericyclic cyclizations. nih.gov However, a common and efficient strategy involves the semi-synthesis starting from vincadifformine, leveraging its structural similarity to the target molecule. unimi.itgoogle.com

This semi-synthetic approach hinges on a key chemical transformation: the rearrangement of the pentacyclic aspidosperma scaffold of vincadifformine into the eburnamine (B1221595) scaffold of vincamine. unimi.it One notable method to achieve this is through the ozonolysis of vincadifformine. This reaction leads to an intermediate that spontaneously rearranges to form vincamine in a one-pot conversion. unimi.itresearchgate.net Other methods, such as the pyrolysis of vincadifformine derivatives, have also been shown to induce this skeletal rearrangement. unimi.it

Summary of Synthetic Approaches to Vincamine

Strategy TypeKey Reaction/ApproachDescription
Semi-synthesisRearrangement of VincadifformineUtilizes the natural alkaloid vincadifformine as a starting material. The pentacyclic scaffold is rearranged to the vincamine structure, often through ozonolysis or pyrolysis. unimi.itgoogle.com
Total SynthesisPictet-Spengler CyclizationA classic strategy for constructing the core indole structure of vincamine from simpler precursors. nih.gov
Total SynthesisBischler-Napieralski ReactionAnother foundational method used in alkaloid synthesis to form the key heterocyclic rings of the vincamine scaffold. researchgate.net
Total SynthesisAnnulation/Rearrangement ReactionsInvolves building the key tetracyclic system through a series of ring-forming (annulation) and rearrangement reactions. unimi.it

Chemical Derivatization and Structure Activity Relationship Sar Studies of 3r,14r,16r Vincamine

Design and Synthesis of (3R,14R,16R)-Vincamine Analogues and Derivatives

The pentacyclic scaffold of vincamine (B1683053) has served as a versatile template for synthetic modification. Researchers have developed numerous strategies to create analogues and derivatives, aiming to modulate its biological activity, improve its pharmacokinetic profile, and explore new therapeutic applications. These strategies range from modifications of peripheral functional groups to more complex alterations of the core ring structure.

Synthesis of Vinpocetine (B1683063) and Related Apovincamine (B1665591) Analogues

One of the most significant derivatives of vincamine is Vinpocetine, a semi-synthetic compound with a distinguished pharmacological profile. mdpi.com The synthesis of Vinpocetine and related analogues hinges on the formation of an apovincamine intermediate. Apovincamine is essentially a dehydrated form of vincamine, containing a double bond within the E-ring of the alkaloid skeleton.

The conversion is typically achieved by treating vincamine with acid, which promotes the elimination of the tertiary hydroxyl group at position C-14. Industrially, this process can involve heating vincamine in the presence of sodium ethoxide in ethanol (B145695), which facilitates both hydrolysis of the methyl ester and dehydration. researchgate.net The resulting dehydrated vincaminic acid is then re-esterified, commonly with ethanol in the presence of an acid catalyst like sulfuric acid, to yield Vinpocetine (ethyl apovincaminate). researchgate.net Another reported laboratory-scale synthesis involves treating vincamine with methanesulfonyl chloride (mesyl chloride) and triethylamine, followed by reaction with sodium ethoxide to induce elimination and transesterification, yielding Vinpocetine. nih.gov

This fundamental transformation from the vincamine scaffold to the apovincamine scaffold is a cornerstone of derivatization, allowing for the synthesis of a wide array of esters and other C-14 modified analogues. biomedgrid.com The creation of the C14-C15 double bond in the apovincamine structure significantly alters the conformation and electronic properties of the molecule, leading to a distinct pharmacological profile compared to the parent vincamine.

Exploration of Dimeric Indole (B1671886) Alkaloid Derivatives from this compound

The exploration of dimeric or "bis-indole" alkaloids represents a compelling strategy for discovering new biological activities, famously exemplified by the potent anticancer agents vinblastine (B1199706) and vincristine. nih.gov While not derived from vincamine itself, these compounds are formed by coupling two different monomeric Vinca alkaloids, catharanthine (B190766) and vindoline (B23647). mdpi.com This establishes a strong precedent for the potential of dimeric structures within this chemical class.

In the context of vincamine, nature itself has provided a template. Vincarubine, a novel bisindole alkaloid, has been isolated from Vinca minor, the same plant that produces vincamine. nih.gov This demonstrates that biosynthetic pathways exist for the creation of dimeric structures related to the vincamine family.

Synthetic exploration based on this concept could involve several approaches. One strategy is the direct coupling of a reactive vincamine derivative to another monomeric indole alkaloid. A second approach involves synthesizing two vincamine units connected by a linker chain. A study on vindoline, for instance, successfully created a dimer using a piperazine (B1678402) linker, which resulted in a compound with outstanding cytotoxic activity, in some cases more potent than vinblastine. mdpi.com The application of similar synthetic strategies to the vincamine scaffold presents a promising avenue for the generation of novel dimeric compounds with potentially unique and enhanced biological activities. nih.gov

Ring Distortion Strategies for Generating Novel Scaffolds

Beyond simple functional group modification, advanced synthetic strategies have been employed to fundamentally alter the pentacyclic core of vincamine. "Ring distortion" is a tactic that uses chemical reactions to induce ring cleavage, expansion, or rearrangement, thereby generating novel and structurally complex scaffolds that are markedly different from the parent natural product. mdpi.comresearchgate.net

A successful application of this strategy to vincamine begins with the dehydration of the natural product, typically by refluxing with p-toluenesulfonic acid in toluene. mdpi.com This reaction yields the corresponding α,β-unsaturated ester, an apovincamine derivative. Subsequent reaction of this intermediate with methyl propiolate in the presence of phenol (B47542) promotes an indole-mediated C–N ring cleavage. This process breaks open the original E-ring, leading to the formation of a completely new, structurally diverse molecular architecture. mdpi.com

This approach has been used to create a library of unique small molecules from the vincamine template. mdpi.com The resulting ring-distorted compounds possess re-engineered biological activities entirely distinct from the parent molecule. For example, while vincamine itself has no significant antiplasmodial activity, certain ring-distorted derivatives have been identified as potent agents against chloroquine-resistant Plasmodium falciparum, the parasite responsible for malaria. mdpi.comnih.gov

Impact of Structural Modifications on Molecular Activity

The derivatization of the vincamine scaffold has led to a wealth of structure-activity relationship (SAR) data, providing insights into how specific structural features influence molecular activity. These studies are crucial for the rational design of new compounds with enhanced potency and selectivity for various biological targets.

Stereochemical Influences on the Activity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. biomedgrid.comsolubilityofthings.com The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly dependent on a precise spatial fit, akin to a key fitting into a lock. Consequently, different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. biomedgrid.com

In the vincamine structure, there are several chiral centers, notably at positions C-3, C-14, and C-16. The natural alkaloid, (+)-vincamine, possesses a specific absolute configuration that is presumed to be optimal for its characteristic biological effects. While direct, head-to-head comparative studies of all vincamine stereoisomers are not widely published, the principles of medicinal chemistry strongly suggest that alterations to its stereochemistry would profoundly impact its activity. biomedgrid.com

Evidence for the importance of stereochemistry at C-16 can be found in synthetic chemistry. Some synthetic routes to vincamine produce a mixture of vincamine and its diastereomer, 16-epivincamine (B3156738). unimi.it The 16-epi-vincamine can be converted to the thermodynamically more stable vincamine by treatment with a base like sodium methoxide (B1231860), a process known as epimerization. unimi.it This difference in stability often correlates with differences in how the molecules can interact with biological targets. It is therefore understood that the specific spatial arrangement of the ethyl group at C-16 is a key feature for the molecule's activity. Any change, whether to its epimer (16-epivincamine) or its enantiomer ((-)-vincamine), would be expected to alter the binding affinity and efficacy at its target sites.

Identification of Key Substituent Effects and Pharmacophores through SAR Investigations

SAR studies on vincamine and its derivatives have pinpointed several key structural features that can be modified to tune biological activity. The development of Vinpocetine, for example, demonstrates that dehydration to the apovincamine scaffold and modification of the C-14 ester group can lead to compounds with enhanced pharmacological profiles. researchgate.net

Systematic modification of the vinpocetine structure has yielded further insights. A recent study focused on developing derivatives as inhibitors of the enzyme phosphodiesterase 1A (PDE1A). The findings from this research are summarized in the table below.

CompoundModification (Substitution on benzyloxymethyl group at C-12)PDE1A Inhibitory Activity (IC₅₀, µM)
Vinpocetine(Reference - apovincaminate structure)16.51 ± 1.23
43-Methylbenzyl4.13 ± 0.25
253-Chlorothiazole2.08 ± 0.16

Data sourced from a 2024 study on Vinpocetine derivatives. mdpi.com

The data clearly show that substitutions on a group attached to the core scaffold can dramatically improve potency. Compound 25 , with a 3-chlorothiazole substitution, displayed an 8-fold increase in inhibitory activity compared to Vinpocetine. mdpi.com Molecular docking studies suggested these modifications introduced additional beneficial binding interactions, such as π–π stacking and hydrogen bonding, within the enzyme's active site. mdpi.com

Further research has explored derivatives designed to protect pancreatic β-cells. This work identified that modifications to the vincamine structure could produce compounds with significantly greater potency than the parent molecule.

CompoundPancreatic β-cell Protective Activity (EC₅₀, µM)Fold Increase in Activity vs. Vincamine
Vincamine11.34 ± 1.12-
Vin-C010.22 ± 0.03~51x
Vin-F030.27 ± 0.04~42x

Data sourced from a 2020 study on the design of Vincamine derivatives for type 2 diabetes. researchgate.net

These studies demonstrate that the vincamine scaffold is highly amenable to modification. The key pharmacophoric elements appear to be the rigid pentacyclic core, which correctly orients substituents for target interaction, while the periphery of the molecule—particularly the A-ring and the region around the C-14 ester—can be modified to enhance potency and introduce new biological activities.

Computational and Rational Drug Design Approaches for this compound Optimization

The optimization of the this compound scaffold for enhanced therapeutic efficacy and target selectivity has been increasingly influenced by computational and rational drug design methodologies. These in silico techniques offer a powerful adjunct to traditional synthetic chemistry, enabling the prediction of molecular interactions, the elucidation of structure-activity relationships (SAR), and the prospective design of novel derivatives with improved pharmacological profiles.

Molecular Docking Simulations:

Molecular docking is a prominent computational tool that has been employed to investigate the binding modes of vincamine and its analogs within the active sites of various biological targets. This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern binding affinity.

For instance, in silico studies have identified this compound as a potential inhibitor of T-box 3 (TBX3), a transcription factor implicated in several types of cancer. nih.gov Virtual screening and subsequent molecular docking simulations have suggested that the vincamine scaffold can fit into the DNA-binding domain of TBX3, thereby inhibiting its activity. These computational findings provide a basis for the rational design of more potent and selective TBX3 inhibitors based on the vincamine framework.

Similarly, computational approaches have pointed towards acetylcholinesterase (AChE) as another potential target for vincamine. nih.gov Molecular docking studies can elucidate the binding interactions of vincamine within the active site gorge of AChE, guiding the modification of the vincamine structure to enhance inhibitory potency.

Furthermore, molecular docking has been instrumental in understanding the SAR of vinpocetine, a synthetic derivative of vincamine. A study on novel vinpocetine derivatives targeting phosphodiesterase 1A (PDE1A) utilized molecular docking to explain the enhanced inhibitory activity of certain analogs. The docking poses revealed that more active compounds formed additional π-π stacking and hydrogen bonding interactions within the PDE1A active site, providing a clear structural rationale for their increased potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of rational drug design, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific and extensive QSAR studies focused solely on a large series of this compound derivatives are not widely reported in publicly available literature, the principles of QSAR are highly applicable to its optimization.

A typical QSAR study on vincamine derivatives would involve the generation of a dataset of analogs with their corresponding measured biological activities against a specific target. Various molecular descriptors, representing the physicochemical properties of the molecules (e.g., hydrophobicity, electronic properties, steric parameters), would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that can predict the activity of new, unsynthesized vincamine derivatives. Such models are invaluable for prioritizing the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery process.

Pharmacophore Modeling and Virtual Screening:

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-binding site of a target protein.

Once a pharmacophore model for a particular target of vincamine is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process can identify novel molecules, potentially with different core scaffolds, that possess the necessary pharmacophoric features to bind to the target of interest. This approach can lead to the discovery of new lead compounds for optimization. While specific pharmacophore models developed for the optimization of this compound are not extensively documented, this methodology holds significant promise for diversifying the chemical space around the vincamine scaffold.

The table below summarizes the application of computational methods to vincamine and its derivatives based on available research.

Computational MethodTarget ProteinKey Findings
Molecular Docking T-box 3 (TBX3)Identified this compound as a potential inhibitor by predicting its binding to the DNA-binding domain.
Molecular Docking Acetylcholinesterase (AChE)Suggested this compound as a potential inhibitor, providing a basis for designing derivatives with enhanced activity.
Molecular Docking Phosphodiesterase 1A (PDE1A)Elucidated the binding modes of vinpocetine derivatives, explaining the increased potency of analogs that form additional key interactions.

Molecular and Cellular Mechanisms of Action of 3r,14r,16r Vincamine in Preclinical Contexts

Antioxidant Mechanisms at the Cellular Level

Vincamine (B1683053) demonstrates significant antioxidant activity in cellular models, primarily through the direct quenching of reactive oxygen species and the activation of endogenous antioxidant defense systems.

Preclinical studies have consistently shown that Vincamine can effectively reduce elevated levels of intracellular Reactive Oxygen Species (ROS). In a model using human corneal epithelial cells (HCECs) challenged with lipopolysaccharide (LPS), Vincamine administration significantly decreased intracellular ROS levels in a dose-dependent manner nih.gov. This reduction in ROS is accompanied by a decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation and cell membrane damage nih.gov. The compound's ability to lower ROS has also been observed in other models, such as DJ-1-deficient human cells, a model for Parkinson's disease, where Vincamine treatment led to a reduction in intracellular ROS nih.gov. Furthermore, in rat brain synaptosomes subjected to oxidative stress, the related compound vinpocetine (B1683063), a derivative of Vincamine, was shown to prevent ROS formation researchgate.net. This body of evidence suggests that Vincamine directly mitigates oxidative stress by reducing the cellular burden of damaging reactive oxygen species.

Table 1: Effect of (3R,14R,16R)-Vincamine on Oxidative Stress Markers in LPS-Treated Human Corneal Epithelial Cells (HCECs)

Treatment GroupIntracellular ROS LevelsMalondialdehyde (MDA) LevelsSuperoxide (B77818) Dismutase (SOD) LevelsTotal Antioxidant Capacity (T-AOC) Levels
ControlNormalNormalNormalNormal
LPS-TreatedSignificantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
LPS + VincamineDose-dependently ReducedDose-dependently ReducedDose-dependently IncreasedDose-dependently Increased

This table summarizes findings reported in a study where HCECs were treated with lipopolysaccharide (LPS) to induce oxidative stress, followed by administration of Vincamine. The data indicates Vincamine's ability to counteract LPS-induced oxidative stress by normalizing key biomarkers nih.gov.

This compound has been shown to modulate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. In a preclinical model of sepsis-induced liver injury, Vincamine treatment increased the protein expression of Nrf-2 while reducing the expression of its inhibitor, Keap-1 nih.govresearchgate.net. Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, thereby initiating their transcription mdpi.com.

The activation of Nrf2 by Vincamine is a key mechanism for its protective effects. In a model of acute lung injury, Vincamine provided protection by inhibiting the Nrf2/NF-κB signaling cascade nih.gov. By upregulating Nrf2, Vincamine enhances the expression of downstream antioxidant and cytoprotective enzymes. One of the most important of these is Heme Oxygenase-1 (HO-1), a stress-inducible enzyme that provides potent anti-inflammatory and antioxidant effects mdpi.commdpi.com. The expression of HO-1 is known to be under the control of the Nrf2 transcription factor sigmaaldrich.com. Therefore, by activating the Nrf2 pathway, Vincamine can trigger a broad-spectrum antioxidant response, including the induction of HO-1, which helps to restore redox homeostasis.

A specific and notable antioxidant mechanism of this compound involves the targeted activation of the thioredoxin system. The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Trx, and NADPH, is a central antioxidant system that regulates cellular redox status and is crucial for cell survival and proliferation nih.govmdpi.comconsensus.appnih.gov.

In a study on human corneal epithelial cells, Vincamine was found to specifically activate the intracellular activity of TrxR nih.gov. This activation was selective, as Vincamine administration did not significantly affect the activity or expression levels of other related antioxidant enzymes such as glutathione (B108866) reductase, glutathione peroxidase, or thioredoxin itself nih.gov. The targeted activation of TrxR by Vincamine leads to the enhanced reduction of oxidized Trx. Reduced Trx, in turn, can reduce a wide range of target proteins, thereby mitigating oxidative stress and inhibiting inflammation nih.gov. This selective action on TrxR suggests it is a key target through which Vincamine exerts its antioxidant effects nih.gov.

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant effects, this compound influences cellular function by modulating critical signaling cascades that regulate inflammation, apoptosis, and cellular stress responses.

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 subfamilies, are crucial in translating extracellular stimuli into a wide range of cellular responses, including inflammation and apoptosis nih.gov. Dysregulation of these pathways is implicated in numerous pathological conditions.

Preclinical research demonstrates that Vincamine can effectively suppress the activation of these pathways. In a rat model of renal ischemia/reperfusion injury, treatment with Vincamine resulted in a significant reduction in the phosphorylation of p38, JNK1/2, and ERK1/2 proteins nih.gov. Similarly, in a model of tamoxifen-induced liver injury, Vincamine, in combination with zafirlukast, showed hepatoprotective effects through the inhibition of the p-JNK/p-ERK pathways nih.gov. By inhibiting the phosphorylation of these key MAPK proteins, Vincamine can effectively downregulate the downstream inflammatory and apoptotic signaling, contributing to its cytoprotective effects.

Table 2: Effect of this compound on MAPK Pathway Protein Phosphorylation in a Preclinical Model of Renal Injury

ProteinIschemia/Reperfusion Injury GroupVincamine-Treated Group
p-p38Up-regulatedSignificantly Reduced
p-JNK1/2Up-regulatedSignificantly Reduced
p-ERK1/2Up-regulatedSignificantly Reduced

This table summarizes the modulatory effect of Vincamine on key proteins in the MAPK signaling cascade during renal ischemia/reperfusion injury. The data indicates that Vincamine treatment leads to a decrease in the activated (phosphorylated) forms of p38, JNK1/2, and ERK1/2 nih.gov.

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines nih.govnih.gov. In its inactive state, the NF-κB dimer (most commonly p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα mdpi.commdpi.com. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation nih.govmdpi.com. This allows the NF-κB dimer to translocate to the nucleus and initiate gene transcription nih.govmdpi.com.

Vincamine and its derivatives have been shown to be potent inhibitors of this pathway. Studies on the Vincamine derivative vinpocetine have demonstrated that it inhibits TNF-α–induced NF-κB activation across multiple cell types nih.gov. This inhibitory effect is achieved through the direct inhibition of the IKK complex, which prevents the crucial phosphorylation of IκBα nih.gov. By blocking IKK activity, Vincamine effectively prevents IκBα degradation and the subsequent nuclear translocation of p65, thereby suppressing the expression of NF-κB-dependent inflammatory mediators nih.govnih.govnih.gov. This mechanism is a key component of Vincamine's anti-inflammatory properties observed in various preclinical models nih.govnih.gov.

Toll-like Receptor 4 (TLR4)/Interferon-γ (IFNγ)/CD44 Signaling Modulation

This compound has been shown to modulate complex inflammatory signaling pathways, including the Toll-like Receptor 4 (TLR4)/Interferon-γ (IFNγ)/CD44 cascade. nih.gov TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to the activation of downstream signaling and the production of inflammatory cytokines. plos.orgfrontiersin.org The activation of TLR4 can initiate signaling through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, both of which can culminate in the activation of the transcription factor NF-κB. frontiersin.org A derivative of vincamine, vinpocetine, has been observed to inhibit TLR4-mediated inflammatory responses. nih.gov

Interferon-γ (IFNγ) is a critical cytokine that plays a role in both innate and adaptive immunity, and its signaling is often intertwined with TLR pathways. johnshopkins.edu CD44, a transmembrane glycoprotein, acts as a receptor for extracellular matrix components like hyaluronic acid and is involved in processes such as cell adhesion, migration, and signaling in inflammation and cancer. researchgate.netcellsignal.com The modulation of the TLR4/IFNγ/CD44 signaling axis by this compound suggests a mechanism for its anti-inflammatory effects observed in preclinical studies. nih.gov

Specific Molecular Target Interactions of this compound

Beyond its influence on signaling cascades, this compound interacts directly with several molecular targets, leading to the inhibition or activation of their functions.

This compound has been identified as a modulator of the T-box 3 (TBX3) transcription factor. researchgate.net TBX3 is a member of the T-box family of transcription factors that play crucial roles in embryonic development and are implicated in cancer. wikipedia.orgnih.gov It can act as either a transcriptional repressor or activator, depending on the cellular context, and influences pathways that control cell proliferation and differentiation. nih.gov In oncogenic contexts, TBX3 can contribute to tumor progression by repressing tumor suppressor pathways. wikipedia.org The interaction of this compound with TBX3 points to a potential mechanism for its reported anticancer activities. researchgate.net In some cellular systems, TBX3 has been identified as a component of the Wnt/β-catenin transcriptional complex, which is critical in both development and diseases like colorectal cancer. researchgate.netbiorxiv.org

This compound acts as an inhibitor of Acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (B1216132) in the central nervous system. researchgate.netnih.govnih.gov Through computational and in-vitro enzyme kinetics studies, it has been determined that vincamine competitively inhibits AChE. nih.gov The interaction occurs at the same location as the substrate, acetylcholine, but vincamine exhibits a much higher binding energy. nih.gov Specific amino acid residues within AChE, including Gly120, Gly121, Gly122, Glu202, Trp86, Tyr133, Ser203, Phe297, and His447, have been identified as being involved in this interaction. nih.gov This inhibitory action leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease. nih.govdntb.gov.ua

Table 1: Kinetic Parameters of this compound Inhibition of Acetylcholinesterase (AChE)

ParameterValueDescriptionSource
IC₅₀ 239 µMThe concentration of vincamine required to inhibit 50% of AChE activity. nih.gov
Kᵢ 239 µMThe inhibition constant, indicating the binding affinity of vincamine to AChE. nih.gov
Kₘ 0.598 mMThe Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. nih.gov
Binding Energy -10.77 kcal/molThe calculated free energy of binding between vincamine and AChE. nih.gov
Mode of Inhibition CompetitiveVincamine binds to the active site of the enzyme, competing with the substrate. nih.gov

This compound functions as an agonist for the G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). medchemexpress.comnih.govbioscientifica.comresearchgate.net GPR40 is predominantly expressed in pancreatic β-cells and plays a role in regulating glucose-stimulated insulin (B600854) secretion (GSIS). bioscientifica.comresearchgate.net Studies have shown that vincamine activates GPR40 with an EC₅₀ value of 6.28 µM. medchemexpress.com This activation triggers downstream signaling pathways that protect β-cells and enhance insulin secretion. bioscientifica.com Specifically, vincamine was found to protect β-cell function by regulating the GPR40/cAMP/Ca²⁺/IRS2/PI3K/Akt signaling pathway and to increase GSIS by modulating the GPR40/cAMP/Ca²⁺/CaMKII pathway. bioscientifica.comresearchgate.net This agonistic activity highlights its potential in the context of metabolic disease research. medchemexpress.combioscientifica.com

This compound is a potent blocker of voltage-gated sodium channels. semanticscholar.org These channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells. nih.gov The modulation of these channels is a common mechanism for local anesthetics and certain neuroprotective agents. mdpi.com The ability of this compound to block these channels suggests a mechanism by which it can influence neuronal excitability and cerebrovascular tone. nih.govsemanticscholar.org

In the context of oncology research, this compound has been shown to target and inhibit Anaplastic Lymphoma Kinase (ALK) and Receptor Tyrosine-Protein Kinase ErbB-2 (ERBB2). nih.govdoi.org Both ALK and ERBB2 are receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of cancer cells. nih.govnih.gov Network pharmacology and molecular docking studies identified ALK and ERBB2 as common targets for vincamine in non-small cell lung cancer. nih.govdoi.org In-vitro studies using the A549 lung cancer cell line demonstrated that vincamine treatment resulted in dose-dependent cytotoxicity with an IC₅₀ value of 291.7 μM after 72 hours. nih.govdoi.org This inhibitory action was associated with the induction of apoptosis and a significant inhibition of cancer cell migration and invasion. nih.govdoi.org

Table 2: In-Vitro Effects of this compound on A549 Lung Cancer Cells

EffectMetricValueExperimental ConditionsSource
Cytotoxicity IC₅₀291.7 µM72-hour treatment nih.govdoi.org
Cell Migration -Significantly Inhibited150 and 300 μM treatment nih.govdoi.org
Apoptosis -InducedAcridine orange/ethidium bromide staining nih.govdoi.org

Phosphodiesterase Type 1 (PDE1) Inhibition by this compound Derivatives

This compound and its semi-synthetic derivative, Vinpocetine, have been identified as inhibitors of phosphodiesterase type 1 (PDE1). nih.gov PDE1 is a dual-substrate enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in various cellular signaling pathways. researchgate.net By inhibiting PDE1, Vincamine derivatives prevent the degradation of cAMP and cGMP, leading to their intracellular accumulation. nih.gov

This elevation in cyclic nucleotide levels activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which in turn modulate a wide array of cellular functions. nih.gov The inhibitory action on PDE1 is considered a key mechanism for some of the observed physiological effects, such as the relaxation of cerebral smooth muscle cells, which improves cerebral blood flow. nih.gov The potency of this inhibition has been quantified in various studies, with Vinpocetine demonstrating IC50 values for PDE1 inhibition in the range of 15–30 μM. pnas.org More recent investigations into novel derivatives have sought to improve this inhibitory activity, with some compounds showing several-fold greater potency than Vinpocetine. nih.gov

CompoundTargetReported IC50 ValueReference
VinpocetinePDE1~15-30 μM pnas.org
Vinpocetine Derivative 4 (para-methylphenyl substitution)PDE1A3.53 ± 0.25 μM nih.gov
Vinpocetine Derivative 25 (3-chlorothiazole substitution)PDE1A2.08 ± 0.16 μM nih.gov

Wnt1 Signaling Pathway Modulation by this compound Derivatives

Emerging research has proposed the Wnt signaling pathway as a putative target for the biological effects of this compound and its derivatives. The Wnt pathway is a highly conserved signaling cascade crucial for embryonic development, cell fate specification, and adult tissue homeostasis. The canonical Wnt pathway culminates in the nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes. bpsbioscience.combpsbioscience.com

Preclinical studies have demonstrated that Vinpocetine and its analogs can modulate the activity of a TCF/LEF reporter construct. TCF/LEF reporters are standard tools used to measure the transcriptional output of the canonical Wnt/β-catenin signaling pathway. bpsbioscience.combpsbioscience.com Observations indicate a dose-dependent modulation of this reporter system by Vinpocetine, suggesting an interaction with the Wnt signaling cascade. However, the precise molecular mechanisms and the direct targets within the pathway remain an active area of investigation.

Induction of Programmed Cell Death Pathways

In certain preclinical contexts, particularly in cancer cell lines, this compound has been shown to induce programmed cell death, or apoptosis. This process is a regulated cellular suicide mechanism essential for eliminating damaged or unwanted cells. The pro-apoptotic activity of Vincamine involves a cascade of molecular events centered on the mitochondria.

A critical initiating event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies have shown that Vincamine can trigger mitochondrial membrane depolarization in human lung carcinoma cells. This loss of ΔΨm is a point of no return in the apoptotic process. The derivative Vinpocetine has also been studied extensively for its effects on mitochondrial function. It has been observed to cause a slight depolarization of the mitochondrial membrane in isolated brain mitochondria. nih.gov Furthermore, Vinpocetine interacts with the peripheral-type benzodiazepine (B76468) receptor (PBR), a component of the mitochondrial permeability transition pore (mPTP) complex, which is a key regulator of mitochondrial membrane integrity. nih.gov In primary cortical neurons subjected to excitotoxicity, Vinpocetine was found to reduce the glutamate-induced decrease in mitochondrial membrane potential, highlighting its context-dependent effects on mitochondrial function. nih.gov

Following the disruption of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP), pro-apoptotic factors normally sequestered within the mitochondrial intermembrane space are released into the cytosol. mdpi.com One of the most critical of these factors is Cytochrome C. While direct measurement of Vincamine-induced Cytochrome C release is a subject of ongoing research, the mechanistic precursors have been established.

The release is largely controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). nih.gov Research has shown that this compound can modulate the expression of these proteins, leading to an upregulation of Bax and a downregulation of Bcl-2 in PC12 cells. nih.gov The resulting increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), creating pores through which Cytochrome C can exit the mitochondria. nih.gov

CompoundCell LineEffect on Bcl-2 Family ProteinsReference
VincaminePC12Upregulation of Bcl-2 (anti-apoptotic) nih.gov
VincaminePC12Downregulation of Bax (pro-apoptotic) nih.gov
VinpocetineNE-4CUpregulation of Bcl-2, Abatement of Bax upsurge researchgate.net

Once in the cytosol, Cytochrome C participates in the formation of the apoptosome, a multi-protein complex that recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, most notably Caspase-3.

This compound has been demonstrated to trigger the activation of Caspase-3 in human lung cancer cells. The activation of this executioner caspase unleashes a cascade of proteolytic events, where Caspase-3 cleaves a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the dismantling of the cell. This activation of Caspase-3 is a definitive step confirming the induction of the apoptotic cascade by the compound in these preclinical models.

Preclinical in Vitro Studies on Cellular Biological Activities of 3r,14r,16r Vincamine

Antineoplastic Activities in Cancer Cell Lines

In vitro studies have demonstrated the potential of (3R,14R,16R)-Vincamine as an antineoplastic agent, showing its capability to inhibit the growth and survival of various cancer cell lines.

Inhibition of Cancer Cell Proliferation and Migration

This compound has been shown to inhibit the proliferation of several human cancer cell lines. A study on human alveolar basal epithelial cells (A549) determined its half-maximal inhibitory concentration (IC50) to be 309.7 μM nih.gov. Furthermore, it has demonstrated cytotoxic effects against human KB oral epidermoid carcinoma and Hep-2 laryngeal cancer cells nih.gov. The compound also exhibited antimelanogenesis activity against B16 mouse melanoma cells nih.gov.

Beyond inhibiting proliferation, this compound may also play a role in hindering cancer cell migration, a critical step in metastasis. Research has identified it as a potential inhibitor of T-box 3 (TBX3), a transcription factor that is overexpressed in many malignancies and is a key regulator of tumor formation and cell migration nih.gov. By binding to and inhibiting the activity of TBX3, vincamine (B1683053) shows promise in the development of agents to treat cancers driven by this transcription factor nih.gov.

Table 1: Inhibitory Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeObserved EffectKey Findings
A549Human Lung CarcinomaInhibition of proliferationIC50 = 309.7 μM nih.gov
KBHuman Oral Epidermoid CarcinomaReduced proliferationInduction of apoptosis nih.gov
Hep-2Laryngeal CancerReduced proliferationInduction of apoptosis nih.gov
B16Mouse MelanomaAntimelanogenesis activity nih.gov

Apoptosis Induction in Malignant Cells

A significant mechanism underlying the antineoplastic activity of this compound is the induction of apoptosis, or programmed cell death, in malignant cells. In A549 lung cancer cells, vincamine was found to stimulate caspase-3-dependent apoptosis nih.gov. This process was associated with a reduction in the mitochondrial membrane potential, leading to the release of cytochrome C, a key event in the intrinsic apoptotic pathway nih.gov.

Similar pro-apoptotic effects have been observed in other cancer cell lines. In human KB oral epidermoid carcinoma and Hep-2 laryngeal cancer cells, vincamine induced apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2 and the mutant tumor suppressor p53, while up-regulating the expression of the pro-apoptotic protein Bax and caspase-3 nih.gov. This modulation of key apoptotic regulators was accompanied by excessive generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane nih.gov.

Neurobiological Effects in Cellular Models

In addition to its anticancer properties, this compound has been investigated for its neurobiological effects, particularly its potential to protect neuronal cells and modulate neurotransmitter systems.

Neuronal Protection against Oxidative Stress and Cellular Injury

This compound exhibits potent antioxidant properties, which are fundamental to its neuroprotective effects in cellular models. Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in various neurodegenerative conditions researchgate.net. Vincamine has been shown to effectively protect neuronal cells from the detrimental effects of oxidative stress nih.gov. It has been observed to quench hydroxyl free radicals and deplete iron ions in cancer cells, mechanisms that are also relevant to neuroprotection nih.gov. The high oxygen consumption of the brain makes neural tissues particularly susceptible to oxidative damage, and the ability of vincamine to modulate the balance of pro-oxidants and antioxidants is crucial for its neuroprotective capacity nih.gov.

Modulation of Neurotransmitter Systems via 5-HT Receptors in Cellular Contexts

Emerging research suggests that this compound may exert some of its neurological effects through the modulation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Serotonin is a critical neurotransmitter that regulates a wide array of cognitive and neuronal functions eurekaselect.com. While much of the research in this area has focused on its potential role in treating depression, the underlying mechanism involves interaction with the serotonergic system. Preclinical studies and reviews suggest that alkaloids like vincamine may have therapeutic potential as natural antidepressants by modifying serotonin receptors eurekaselect.com. Although the precise in vitro cellular mechanisms of vincamine's interaction with specific 5-HT receptor subtypes are still under investigation, this line of inquiry points towards a significant role in modulating neurotransmitter systems researchgate.net.

Organ-Specific Cellular Protective Mechanisms

Preclinical in vitro evidence indicates that the protective effects of this compound extend to various organs by mitigating cellular damage from inflammation and oxidative stress.

The compound has demonstrated hepatoprotective activity nih.gov. For instance, it has been shown to protect the liver by alleviating tamoxifen-induced oxidative stress and liver injury nih.gov. In the context of pulmonary health, vincamine protects the lungs from acute injury induced by lipopolysaccharide (LPS) through the inhibition of the Nrf2/NF-κB signaling cascade nih.gov. This pathway is crucial in the cellular response to oxidative stress and inflammation. Vincamine's protective effects against LPS-induced inflammation and oxidative stress have also been observed in human corneal epithelial cells nih.gov.

Furthermore, studies have indicated a protective role for vincamine in the kidneys. It has been found to ameliorate renal injury induced by methotrexate (B535133) and to reduce cisplatin-induced nephrotoxicity nih.gov. The mechanisms underlying this protection involve the inhibition of apoptosis and the suppression of MAPK (ERK1/2, JNK, p38)-NF-κB intracellular signaling pathways nih.gov. In pancreatic β-cells, vincamine has been shown to protect against streptozotocin-induced apoptosis by regulating the G-protein-coupled receptor 40 (GPR40)/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway nih.gov.

Table 2: Organ-Specific Cellular Protective Effects of this compound

Organ/Cell TypeInsult/ModelProtective Mechanism
LiverTamoxifen-induced oxidative stressAlleviation of oxidative stress and liver injury nih.gov
LungsLPS-induced inflammation and oxidative stressInhibition of Nrf2/NF-κB signaling cascade nih.gov
Corneal Epithelial CellsLPS-induced inflammation and oxidative stressProtection against inflammation and oxidative stress nih.gov
KidneysMethotrexate and Cisplatin-induced nephrotoxicityAmelioration of renal injury nih.gov
KidneysIschemia/reperfusion injuryInhibition of apoptosis and suppression of MAPK-NF-κB signaling nih.gov
Pancreatic β-cellsStreptozotocin-induced apoptosisRegulation of GPR40/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway nih.gov

Hepatocellular Protective Mechanisms in Cellular Models

In vitro studies indicate that vincamine possesses significant hepatoprotective properties. In models of sepsis-induced liver injury, vincamine demonstrated the ability to protect liver cells by modulating oxidative stress, inflammation, and apoptosis nih.govresearchgate.net. Treatment with vincamine led to a notable decrease in elevated liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), suggesting a reduction in cellular damage nih.gov.

At the molecular level, vincamine counters oxidative stress by increasing the activity of superoxide (B77818) dismutase (SOD) and the content of glutathione (B108866) (GSH), while reducing levels of the lipid peroxidation product malondialdehyde (MDA) nih.govresearchgate.net. Its anti-inflammatory action in liver cells is characterized by the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) nih.govresearchgate.net. This is achieved by modulating the TNFα/Nrf-2/Keap-1 signaling pathway nih.govresearchgate.net. Furthermore, vincamine exhibits anti-apoptotic effects by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax and cleaved caspase-3 nih.govresearchgate.net.

In models of intrahepatic cholestasis, vincamine treatment improved liver function by inhibiting the NF-κB signaling pathway and modulating the expression of related genes like PDGF, klf6, and PPARγ nih.gov. It also activated the antioxidant PI3K/Akt signaling pathway nih.gov.

Table 1: Summary of Vincamine's Hepatocellular Protective Mechanisms
Cellular ModelInducer of DamageKey Molecular FindingsSignaling Pathways Modulated
Hepatocytes (in sepsis model)Colon Ligation Puncture (CLP)Reduced ALT, AST; Increased SOD, GSH; Decreased MDA, TNFα, IL-6, IL-1β; Upregulated Bcl-2; Downregulated Bax, Caspase-3 nih.govTNFα/Nrf-2/Keap-1 nih.gov
Hepatocytes (in cholestasis model)Alfa-naphthyl isothiocyanate (ANIT)Reduced ALT, AST, GGT, ALP; Inhibited TNFα, IL-6, IL-1β; Upregulated klf6, PPARγ nih.govNF-κB/PDGF/klf6/PPARγ; PI3K/Akt nih.gov

Renal Cell Protective Mechanisms at the Molecular Level

Vincamine has demonstrated protective effects in renal cells against injury, primarily through its antioxidant and anti-inflammatory activities. Studies on models of renal ischemia/reperfusion injury show that vincamine can mitigate cellular damage nih.govnih.govnih.gov. This protective effect is associated with a reduction in markers of kidney damage such as serum creatinine (B1669602) and blood urea (B33335) nitrogen, as well as a decrease in the oxidative stress marker malondialdehyde (MDA) nih.govnih.gov.

The molecular mechanisms involve the suppression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 nih.govnih.gov. Vincamine was found to inhibit key intracellular signaling pathways that promote inflammation and apoptosis, specifically the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, JNK, p38) and the Nuclear Factor-kappa B (NF-κB) pathway nih.govnih.govnih.gov. Additionally, vincamine modulates apoptosis in renal cells by down-regulating the pro-apoptotic gene Bax and up-regulating the anti-apoptotic gene Bcl-2, leading to reduced levels of cleaved caspase-3, a key executioner of apoptosis nih.govnih.gov.

Table 2: Summary of Vincamine's Renal Cell Protective Mechanisms
Cellular ModelInducer of DamageKey Molecular FindingsSignaling Pathways Modulated
Renal CellsIschemia/ReperfusionReduced Creatinine, BUN, MDA; Decreased TNF-α, IL-1β, IL-6; Upregulated Bcl-2; Downregulated Bax, Cleaved Caspase-3 nih.govnih.govMAPK (ERK1/2, JNK, p38); NF-κB nih.govnih.gov

Pulmonary Cell Protective Mechanisms against Inflammation

In the context of pulmonary health, vincamine has been studied for its protective effects against acute lung injury and inflammation. In vitro experiments using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) showed that vincamine significantly reduced the release of nitrite (B80452) and TNF-α nih.gov. Concurrently, it increased the levels of the anti-inflammatory cytokine IL-10, indicating a potent anti-inflammatory effect nih.gov.

The underlying mechanism for this protection involves the modulation of the Nrf-2/NF-κB signaling cascade nih.govnih.gov. Vincamine appears to inhibit the pro-inflammatory NF-κB pathway while positively regulating the Nrf-2 pathway, which is crucial for antioxidant defense nih.gov. Further studies suggest vincamine can also ameliorate pulmonary fibrosis by suppressing extracellular matrix deposition through the GPR40/β-arrestin2/SMAD3 pathway and repressing the inflammatory response via the GPR40/NF-κB/NLRP3 pathway researchgate.net.

Table 3: Summary of Vincamine's Pulmonary Cell Protective Mechanisms
Cellular ModelInducer of DamageKey Molecular FindingsSignaling Pathways Modulated
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Reduced Nitrite, TNF-α; Increased IL-10 nih.govNrf-2/NF-κB nih.gov
Pulmonary FibroblastsBleomycinSuppressed Extracellular Matrix (ECM) Deposition; Repressed Inflammatory Response researchgate.netGPR40/β-arrestin2/SMAD3; GPR40/NF-κB/NLRP3 researchgate.net

Protection of Human Corneal Epithelial Cells from Oxidative Stress

Vincamine demonstrates significant protective effects for human corneal epithelial cells (HCECs) against damage induced by LPS, a component of bacterial cell walls that can cause severe inflammation and oxidative stress nih.govnih.gov. In in vitro models, vincamine protected HCECs from LPS-induced reductions in cell viability nih.govnih.gov.

The protective mechanism is twofold, involving potent antioxidant and anti-inflammatory activities. Vincamine effectively decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation nih.govnih.gov. It also enhances the levels of key antioxidant enzymes, including superoxide dismutase (SOD) and total antioxidant capacity (T-AOC) nih.gov. This antioxidant effect is linked to the activation of thioredoxin reductase (TrxR), a critical enzyme in the cellular antioxidant system nih.govnih.gov. In addition to its antioxidant action, vincamine reduces the expression of pro-inflammatory cytokines such as IL-6, IL-8, IL-1β, TNF-α, and TGF-β, thereby mitigating the inflammatory response in corneal cells nih.govnih.gov.

Table 4: Summary of Vincamine's Protective Mechanisms in Human Corneal Epithelial Cells
Cellular ModelInducer of DamageKey Antioxidant EffectsKey Anti-inflammatory EffectsPrimary Mechanism
Human Corneal Epithelial Cells (HCECs)Lipopolysaccharide (LPS)Decreased ROS, MDA; Increased SOD, T-AOC nih.govDecreased mRNA expression of IL-6, IL-8, IL-1β, TNF-α, TGF-β nih.govActivation of Thioredoxin Reductase (TrxR) nih.govnih.gov

Anti-inflammatory Cellular Mechanisms

Across various preclinical in vitro models, a consistent finding is the potent anti-inflammatory activity of vincamine researchgate.net. The primary mechanism appears to be the modulation of key signaling pathways that regulate the inflammatory response. A central target is the NF-κB (Nuclear Factor-kappa B) signaling cascade, which is a master regulator of inflammation nih.govnih.govnih.gov. Vincamine has been shown to inhibit the NF-κB pathway in pulmonary, renal, and hepatic cell models, leading to a downstream reduction in the production of numerous pro-inflammatory mediators nih.govnih.govnih.gov.

These mediators include key cytokines such as TNF-α, IL-6, and IL-1β, the expression of which is consistently suppressed by vincamine treatment in cells challenged with inflammatory stimuli like LPS nih.govnih.govnih.gov. In addition to cytokine suppression, vincamine also modulates other inflammatory proteins like COX-2 nih.gov. The anti-inflammatory effects are often linked with its antioxidant properties, particularly its ability to activate the Nrf-2 pathway, which helps to resolve inflammation by reducing oxidative stress nih.govnih.gov.

Anti-malarial Activities in Parasitic Cell Lines using this compound Derivatives

While the parent vincamine molecule itself shows no significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria (EC50 > 50 μM against chloroquine-resistant Dd2 parasites), its scaffold has been used to develop potent anti-malarial agents nih.govacs.org. Through a "ring distortion" strategy, chemists have created novel derivatives of vincamine with re-engineered biological activities nih.gov.

A phenotypic screen of a library of these derivatives against a chloroquine-resistant strain of P. falciparum (Dd2) identified several active compounds nih.gov. One initial hit, compound 8 (V3b), displayed an EC50 of 1.81 ± 0.09 μM nih.govacs.org. Further chemical synthesis and in vitro testing led to the development of significantly more potent analogues. The derivative designated as compound 30 (V3ss) was found to be the most potent, with an EC50 of 0.25 ± 0.004 μM against the Dd2 parasite strain nih.govacs.org. These active derivatives were also shown to have a high selectivity index, as they exhibited low cytotoxicity against human HepG2 liver cells (EC50 > 25 μM) nih.govacs.org. Mechanistic studies suggest that these compounds act on the schizont stage of the parasite's development within red blood cells nih.gov.

Table 5: Anti-malarial Activity of Vincamine and its Derivatives
CompoundParasite Cell LineEC50 (μM)Cytotoxicity (HepG2 cells, EC50 in μM)
VincamineP. falciparum (Dd2, chloroquine-resistant)> 50 nih.govacs.orgNot Reported
Compound 8 (V3b)P. falciparum (Dd2, chloroquine-resistant)1.81 ± 0.09 nih.govacs.org> 40 nih.gov
Compound 30 (V3ss)P. falciparum (Dd2, chloroquine-resistant)0.25 ± 0.004 nih.govacs.org> 25 nih.gov

Analytical Chemistry Methodologies for 3r,14r,16r Vincamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Vincamine (B1683053), enabling its separation from related substances, metabolites, and degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques employed.

HPLC is the most widely reported method for the determination of Vincamine due to its high resolution, sensitivity, and specificity. nih.govjfda-online.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase.

Several validated HPLC methods have been established for the simultaneous determination of Vincamine and its primary degradation product and metabolite, vincaminic acid. nih.govnih.gov One such method uses a Spheri-5 RP-C8 column with a mobile phase of acetonitrile and 0.05 M sodium acetate (pH 4.0) in a 30:70 (v/v) ratio, with UV detection at 270 nm. nih.govnih.gov This method demonstrated good accuracy and precision, with a limit of detection for Vincamine as low as 0.03 µg/mL. nih.govnih.gov

Another RP-HPLC method for separating Vincamine and vincaminic acid employs a Lichrocart RP-18 column with a mobile phase consisting of acetonitrile and 0.01M ammonium carbonate (7:3, v/v). researchgate.net For analyzing Vincamine in human plasma, a method using a C18 reversed-phase column with an acetonitrile-phosphate buffer containing triethylamine (30:70) as the mobile phase and UV detection at 273 nm has been developed, achieving a detection limit of 0.3 ng/ml. preprints.org

The versatility of HPLC also allows for the simultaneous analysis of Vincamine with other drugs, such as piracetam. ijoer.com For this purpose, a C8 column with an isocratic mobile phase of 0.05 M KH2PO4 (containing 0.1% triethylamine, adjusted to pH 3) and methanol (B129727) (95:5, v/v) has been successfully used with detection at 230 nm. ijoer.com Furthermore, HPLC methods are crucial for cleaning validation in pharmaceutical manufacturing to quantify Vincamine residues on equipment surfaces. amazonaws.com One method uses a Luna C18(2) column with a mobile phase of 0.1 M aqueous ammonium acetate solution and acetonitrile (40:60, v/v) and UV detection at 280 nm, achieving a limit of detection of 0.005 µg/mL. amazonaws.comnotulaebotanicae.ro

Table 1: Examples of HPLC Methods for (3R,14R,16R)-Vincamine Analysis

Analyte(s) Stationary Phase (Column) Mobile Phase Detection LOD/LOQ Reference
Vincamine & Vincaminic Acid Spheri-5 RP-C8 (5 µm) Acetonitrile : 0.05 M Sodium Acetate, pH 4.0 (30:70, v/v) UV at 270 nm LOD: 0.03 µg/mL (Vincamine) nih.govnih.gov
Vincamine & Vincaminic Acid Lichrocart RP-18 Acetonitrile : 0.01M Ammonium Carbonate (7:3, v/v) Not Specified Not Specified researchgate.net
Vincamine in human plasma C18 reversed-phase Acetonitrile : Phosphate buffer with triethylamine (30:70) UV at 273 nm LOD: 0.3 ng/mL preprints.org
Vincamine & Piracetam C8 column 0.05 M KH2PO4 (pH 3) : Methanol (95:5, v/v) Diode-array at 230 nm Not Specified ijoer.com
Vincamine residues Luna C18(2) (5 µm) 0.1 M Ammonium Acetate : Acetonitrile (40:60, v/v) UV at 280 nm LOD: 0.005 µg/mL, LOQ: 0.025 µg/mL amazonaws.comnotulaebotanicae.ro

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov While less common than HPLC for Vincamine analysis, GC, particularly when coupled with Mass Spectrometry (GC-MS), has significant applications in the analysis of related indole (B1671886) alkaloids and for specific analytical problems.

The direct analysis of Vincamine by GC can be challenging due to its molecular weight and polarity. However, derivatization techniques can be employed to increase its volatility, making it more amenable to GC analysis. GC-MS is particularly useful for the identification of unknown impurities, degradation products, or metabolites due to its ability to provide structural information.

Research on related Vinca alkaloids and their derivatives demonstrates the utility of this technique. For instance, a GC-MS method has been developed and validated for the determination of vinpocetine (B1683063), a synthetic derivative of Vincamine, in human plasma. nih.gov Similarly, high-resolution capillary gas-liquid chromatography has been applied to detect apovincaminic acid, the main metabolite of vinpocetine. nih.gov These examples highlight the potential of GC-based methods for pharmacokinetic studies involving Vincamine and its metabolites, provided appropriate sample preparation and derivatization are performed. Furthermore, GC-MS analysis has been successfully used to identify a range of indole alkaloids, including vindoline (B23647) and ajmalicine, in extracts from plants of the Apocynaceae family, to which Vincamine belongs.

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the preliminary screening and identification of Vincamine. For more precise and quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) is employed. HPTLC offers better resolution, sensitivity, and reproducibility compared to conventional TLC.

Stability-indicating HPTLC-densitometric methods have been developed for the simultaneous determination of Vincamine and its degradation products. ijoer.com One such method utilizes TLC silica gel 60 F254 plates with a developing system of chloroform-methanol-glacial acetic acid-triethylamine (8:2:0.1:0.1, v/v/v/v), followed by densitometric scanning at 230 nm. ijoer.com

Another HPTLC method has been validated for forced degradation studies of Vincamine. This method uses an eluent system of chloroform, acetone, and formic acid (5:1:0.5, v/v/v) with densitometric evaluation at 222 nm. The method showed good separation of Vincamine from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), demonstrating its utility for stability testing. The linearity for Vincamine was established in the range of 200-1000 ng/spot.

Table 2: HPTLC Methods for this compound Analysis

Analyte(s) Stationary Phase Mobile Phase Detection Linearity Range Reference
Vincamine, Piracetam & Degradation Products TLC silica gel 60 F254 Chloroform:Methanol:Glacial Acetic Acid:Triethylamine (8:2:0.1:0.1, v/v/v/v) Densitometric scanning at 230 nm Not Specified ijoer.com
Vincamine & Degradation Products Not Specified Chloroform:Acetone:Formic Acid (5:1:0.5, v/v/v) Densitometric scanning at 222 nm 200-1000 ng/spot

Spectroscopic Techniques for Characterization and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of Vincamine. UV-Visible spectrophotometry and fluorimetry are commonly used, offering rapid and sensitive detection.

UV-Visible spectrophotometry is a simple and cost-effective technique for the quantification of Vincamine. Standard UV spectrophotometric analysis of Vincamine in solvents like 0.1 M HCl shows a characteristic absorption spectrum. However, direct spectrophotometry can be limited by spectral overlap when analyzing Vincamine in the presence of its degradation product, vincaminic acid, as their spectra are not well-resolved.

To overcome this challenge, several advanced spectrophotometric methods have been developed:

Derivative Spectrophotometry : This technique involves calculating the first or higher-order derivative of the absorbance spectrum. A derivative ratio zero-crossing spectrophotometric method has been developed to determine Vincamine in the presence of vincaminic acid using 0.1N hydrochloric acid as a solvent. researchgate.net This method enhances the resolution of overlapping spectra, allowing for accurate quantification.

Ratio Subtraction and Isosbestic Point Methods : These innovative spectrophotometric methods have also been successfully applied to resolve the binary mixture of Vincamine and its acid degradation product. researchgate.net The ratio subtraction method mathematically eliminates the spectral contribution of the interfering substance, while the isosbestic point method utilizes a wavelength where the molar absorptivity of the two species in equilibrium is the same.

Chemometric-Assisted Spectrophotometry : Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. These approaches can be applied to UV-Vis spectral data to resolve complex mixtures and quantify individual components without prior separation. nih.gov

These advanced spectrophotometric techniques provide simple, rapid, and accurate alternatives to chromatographic methods for the quality control of Vincamine in pharmaceutical formulations. researchgate.net

Fluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a substance. This method can be particularly useful for determining low concentrations of Vincamine, especially in biological matrices. researchgate.net

The intrinsic fluorescence of Vincamine can be utilized for its detection. Studies have employed fluorescence quenching techniques to investigate the interaction between Vincamine and proteins like human serum albumin (HSA). jfda-online.com In these studies, the binding of Vincamine to HSA leads to a quenching of the protein's intrinsic fluorescence, which can be measured to determine binding constants and understand the binding mechanism. jfda-online.com This demonstrates the application of fluorimetry not only for quantification but also for studying molecular interactions.

The high sensitivity of fluorescence detection makes it a valuable tool for pharmacokinetic studies and for the analysis of trace amounts of the compound. While specific quantitative fluorimetric assays for Vincamine in pharmaceutical dosage forms are less commonly reported than HPLC or UV spectrophotometry, the principles of fluorimetry suggest its strong potential for developing highly sensitive analytical methods for this compound. jfda-online.comresearchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and its related compounds. Through one- and two-dimensional NMR experiments, researchers can confirm the complex pentacyclic structure of the molecule.

For structural analysis, both ¹H NMR and ¹³C NMR are employed. The chemical shifts (δ) and coupling constants in the ¹H NMR spectrum provide detailed information about the connectivity and stereochemistry of the protons within the molecule. For instance, the signals in the aromatic region are characteristic of the indole nucleus. unimi.it Similarly, ¹³C NMR data are used to identify all carbon atoms, including quaternary carbons, which are crucial for confirming the core structure. researchgate.net The structural identity of vincamine and its impurities or epimers, such as 16-epivincamine (B3156738), can be definitively established by comparing their respective NMR data. unimi.itresearchgate.net

While primarily a qualitative tool for structure determination, NMR, particularly ¹H-NMR, has also been reported as a quantitative method for the determination of vincamine. jfda-online.com Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a specific resonance is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a vincamine signal to that of a certified internal standard with a known concentration, the precise quantity of vincamine in a sample can be determined without the need for a vincamine-specific reference standard for calibration.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom No.¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, J in Hz)Key Correlations
2131.4-Connects indole and piperidine rings
354.24.62 (1H, s)-
551.33.34 (1H, m), 3.03 (1H, m)-
620.82.69 (1H, m), 2.58 (1H, ddd)-
8128.0-Aromatic quaternary carbon
9118.07.46 (1H, d, J=7.6)Aromatic proton
10119.57.08 (1H, dd, J=7.6, 7.2)Aromatic proton
11121.67.15 (1H, dd, J=7.6, 7.2)Aromatic proton
12109.97.10 (1H, dd, J=5.6, 3.6)Aromatic proton
13133.8-Aromatic quaternary carbon
1481.3-Quaternary carbon with hydroxyl group
1536.52.15 (1H, d, J=14.4), 1.95 (1H, d, J=14.4)Methylene protons
1654.8--
1820.51.83 (1H, m), 1.67 (1H, m)Methylene protons
197.60.91 (3H, t, J=7.2)Ethyl group methyl protons
21105.7--
-COOCH₃173.8 (C=O), 52.8 (OCH₃)3.71 (3H, s)Methyl ester group

Note: Data compiled from published research. researchgate.net Exact values may vary slightly depending on the solvent and experimental conditions.

Electrochemical Techniques for Determination

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of vincamine in various matrices, including pharmaceutical formulations and biological fluids. zenodo.org These techniques are based on the electrochemical oxidation of the vincamine molecule at an electrode surface. zenodo.orgzenodo.org

Adsorptive Stripping Voltammetry

Adsorptive Stripping Voltammetry (AdSV) is a particularly powerful technique for trace analysis. nih.gov The method involves a two-step process: an effective preconcentration of the analyte onto the working electrode surface via adsorption, followed by a voltammetric scan (the "stripping" step) to generate a quantifiable signal. nih.govmdpi.com

For vincamine, a sensitive and selective AdSV method has been developed using a Nujol-based carbon paste electrode. nih.govresearchgate.net The stripping step is typically performed using a square-wave (SW) potential scan, which enhances sensitivity. nih.gov Key experimental parameters, such as the pH of the supporting electrolyte, accumulation potential, and accumulation time, are optimized to maximize the current response. nih.govresearchgate.net This technique has proven effective for quantifying vincamine in pharmaceutical capsules and human serum, achieving low limits of detection and demonstrating high recovery rates without requiring prior extraction of the drug from the matrix. nih.gov

Table 2: Optimized Parameters for AdSV Determination of Vincamine

ParameterOptimal Value/Condition
Working ElectrodeNujol-based carbon paste electrode
Supporting ElectrolyteBritton-Robinson (B-R) universal buffer (pH 5)
Stripping TechniqueSquare-wave voltammetry (SWV)
Accumulation Potential (Eacc)0.0 V
Frequency (f)120 Hz
Pulse-amplitude (ΔEa)25 mV
Scan increment (ΔEi)10 mV
Detection Limit (in human serum)6.0 x 10⁻⁹ M (2.20 ng/mL)
Quantitation Limit (in human serum)2 x 10⁻⁸ M (7.33 ng/mL)

Source: Data from a study on the development and validation of an AdSV method for vincamine quantification. nih.gov

Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV)

The fundamental electrochemical behavior of vincamine has been investigated using several voltammetric techniques at a glassy carbon electrode (GCE). zenodo.orgzenodo.org

Cyclic Voltammetry (CV) : As the most common initial experiment, CV provides rapid information about the redox processes of an analyte. gamry.comossila.com For vincamine, CV studies show a single, well-defined anodic (oxidation) peak, indicating an irreversible oxidation process at the GCE surface. zenodo.org By studying the relationship between the peak current and the scan rate, it has been determined that the oxidation of vincamine is a diffusion-controlled process. zenodo.org

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) : These advanced pulse techniques offer significantly higher sensitivity and better resolution than CV by minimizing the background charging current. pineresearch.commaciassensors.com Both DPV and SWV have been successfully applied to the quantitative determination of vincamine in pure form, pharmaceutical formulations, and human urine. zenodo.orgzenodo.org The methods demonstrate a linear relationship between the peak current and vincamine concentration over a defined range. zenodo.org

Table 3: Comparison of DPV and SWV for Vincamine Quantification

ParameterDifferential Pulse Voltammetry (DPV)Square-Wave Voltammetry (SWV)
Working ElectrodeGlassy Carbon Electrode (GCE)Glassy Carbon Electrode (GCE)
Optimal pH (B-R buffer)6.06.0
Linear Range0.658 - 8.36 µg/mL1.65 - 24.75 µg/mL
Limit of Detection (LOD)0.502 µg/mL1.67 µg/mL
Limit of Quantitation (LOQ)0.066 µg/mL0.382 µg/mL

Source: Data from a study on the voltammetric behavior and determination of vincamine. zenodo.org

Method Development, Validation, and Green Analytical Chemistry Considerations

The development of reliable analytical methods for this compound is critical for quality control in pharmaceutical manufacturing and for research purposes. Any new method must undergo rigorous validation to ensure it is fit for its intended purpose.

Method validation is performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH). jfda-online.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). lew.roresearchgate.net For example, in the validation of an HPLC method for vincamine residue analysis, specificity was confirmed by the absence of interference from excipients, linearity was established over a concentration range of 0.005–5 µg/mL, and the LOD and LOQ were determined to be 0.005 µg/mL and 0.025 µg/mL, respectively. lew.roresearchgate.net Similarly, the voltammetric methods described above were validated for these parameters, demonstrating their accuracy and precision. zenodo.orgnih.gov

In recent years, there has been a significant shift towards Green Analytical Chemistry (GAC) , which aims to make analytical procedures safer for operators and more environmentally friendly. mdpi.comresearchgate.net The principles of GAC focus on reducing or eliminating the use of hazardous solvents, minimizing energy consumption, and reducing waste generation. mdpi.com For vincamine analysis, this involves developing methods that use greener solvents (e.g., replacing toxic organic solvents with more benign alternatives like acetonitrile or methanol in smaller quantities), miniaturizing sample preparation steps, and optimizing chromatographic conditions to reduce analysis time and solvent consumption. nih.govjptcp.com Eco-friendly analytical methods, such as Micellar Electrokinetic Chromatography (MEKC) and optimized HPLC using environmentally benign solvents, have been developed for the simultaneous determination of vincamine alongside other drugs, aligning with the goals of sustainable pharmaceutical analysis. nih.gov

Advanced Research Perspectives and Future Directions for 3r,14r,16r Vincamine

Development and Optimization of Novel Synthetic Routes

The complex pentacyclic structure of vincamine (B1683053) presents a significant challenge for chemical synthesis. unimi.it The pursuit of efficient and stereoselective synthetic routes is driven by the need for reliable access to vincamine and its analogues for further pharmacological investigation. Early total syntheses have paved the way for more sophisticated and optimized strategies that address key stereochemical hurdles.

A critical challenge in vincamine synthesis is the precise control of its stereocenters, particularly the cis-relationship between the substituents at the C20 and C21 positions and the construction of the all-carbon quaternary stereocenter at C20. ccspublishing.org.cn Researchers have explored various methodologies to overcome these obstacles. One notable approach involves an imino Diels-Alder reaction to construct the indolo[2,3-a]quinolizidine core, which serves as a versatile synthon for Eburna alkaloids like vincamine. acs.org Other key strategies that have been employed include the Pictet-Spengler reaction and intramolecular Mannich reactions to assemble the characteristic fused ring system. unimi.it

Recent advancements have focused on catalytic asymmetric methods to establish the required chirality, moving away from classical resolution or chiral pool approaches. ccspublishing.org.cn For instance, a Pd-catalyzed enantioselective decarboxylative allylation has been successfully used to form the C20 quaternary stereocenter, coupled with a stereoselective iminium reduction to install the crucial cis-C20/C21 relative stereochemistry. ccspublishing.org.cn In addition to total synthesis, semi-synthetic approaches starting from more abundant natural alkaloids, such as tabersonine (B1681870) from Voacanga africana seeds, offer a industrially viable alternative by leveraging the inherent stereochemistry of the starting material. unimi.it

Table 1: Comparison of Selected Synthetic Strategies for Vincamine
StrategyKey Reaction(s)Key Intermediates/PrecursorsPrimary Advantage(s)Reference
Total Synthesis (Stereoselective)Imino Diels-Alder Reaction3,4-dihydro-β-carbolineHigh stereoselectivity in forming the indoloquinolizidine core. acs.org
Total Synthesis (Asymmetric)Pd-catalyzed Enantioselective Decarboxylative Allylation; Stereoselective Iminium ReductionRacemic lactam precursorsCatalytic control of key stereocenters (C20 and C21). ccspublishing.org.cn
Semi-synthesisRearrangement of Aspidosperma scaffoldTabersonine or Vincadifformine (B1218849)Utilizes a naturally abundant, stereochemically defined starting material, potentially reducing step count. unimi.it
Biomimetic SynthesisAcyl-Pictet-Spengler type cyclization cascadeTryptamine (B22526) derivativesMimics natural biosynthetic pathways, potentially leading to efficient and novel routes. researchgate.net

Biosynthetic Pathway Engineering and Undiscovered Enzyme Characterization

While the biosynthetic pathway of monoterpene indole (B1671886) alkaloids (MIAs) has been extensively studied in plants like Catharanthus roseus, the specific steps leading to vincamine in Vinca minor remain largely uncharacterized. nih.gov Elucidating this pathway is crucial for developing metabolic engineering strategies to enhance vincamine production in its native plant or in heterologous systems like yeast or other plants. nih.gov

It is widely postulated that vincamine biosynthesis proceeds through the precursor vincadifformine. nih.gov The conversion of the Aspidosperma-type skeleton of vincadifformine to the Eburna-type skeleton of vincamine likely involves complex oxidative rearrangements. Research suggests that an enzyme similar to tabersonine 3-oxygenase (T3O) from C. roseus could be involved in generating a key epoxide intermediate, which then rearranges to form the eburnamine-vincamine scaffold. nih.gov

To identify the "missing" enzymes in the vincamine pathway, researchers are employing advanced omics-based strategies. nih.gov Transcriptome analysis of different tissues of V. minor combined with gene co-expression networks allows for the identification of candidate genes that are expressed in correlation with known MIA pathway genes. This approach has led to the successful identification and functional characterization of enzymes like a tabersonine/vincadifformine 16-O-methyltransferase (Vm16OMT), demonstrating its capacity to methylate 16-hydroxylated precursors. nih.gov The ongoing challenge is to identify the specific oxidases, reductases, and hydrolases that catalyze the final, intricate steps to form vincamine. nih.gov

Table 2: Known and Postulated Enzymes in the Vincamine Biosynthetic Pathway
Enzyme/Enzyme ClassProposed FunctionStatusReference
Tabersonine/Vincadifformine 16-O-methyltransferase (Vm16OMT)Methylation of 16-hydroxylated precursorsIdentified and characterized in V. minor nih.gov
Cytochrome P450 Monooxygenase (T3O-like)Epoxidation of a vincadifformine-like skeletonPostulated; candidate genes under investigation nih.gov
Hydrolase(s)Involvement in rearrangement and cyclization stepsPostulated; yet to be identified in V. minor nih.gov
Reductase(s)Isomerization and reduction steps of intermediatesPostulated; yet to be identified in V. minor nih.gov

Rational Design and Synthesis of Potent Analogues for Enhanced Specificity

The core scaffold of vincamine serves as a valuable template for medicinal chemists to design and synthesize novel analogues with improved potency, selectivity, and entirely new therapeutic applications. Structural modifications have led to several clinically relevant derivatives, such as vinpocetine (B1683063), which is synthesized from vincamine and exhibits enhanced cerebral metabolic effects. nih.govresearchgate.net

One promising strategy for developing new agents, particularly for cancer therapy, is the dimerization of vincamine derivatives. nih.gov This approach is inspired by the potent anticancer activity of bisindole alkaloids like vinblastine (B1199706) and vincristine. nih.gov Synthetic efforts to link two vincamine-based monomers could lead to compounds with novel mechanisms of action and improved efficacy. nih.govnih.gov

Another innovative approach is "ring distortion," where the complex, fused ring system of vincamine is intentionally and dramatically altered through chemical synthesis. nih.gov This platform has successfully re-engineered the biological activity of the parent molecule, transforming the non-antiplasmodial vincamine into novel scaffolds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org These studies demonstrate that significant structural modifications, such as indole-promoted C-N ring cleavage, can unlock entirely new pharmacological profiles from a known natural product scaffold. nih.gov Furthermore, targeted modifications of specific functional groups, such as the E-ring ethyl ester in the related vinpocetine, have been shown to augment antiproliferative activity, highlighting key areas for future analogue development. biorxiv.org

Table 3: Selected Vincamine Analogues and Their Modified Properties
Analogue/DerivativeStructural Modification StrategyEnhanced/Novel PropertyReference
Vinpocetine (Ethyl Apovincaminate)Modification of the C-14 substituentEnhanced cerebral metabolic and hemodynamic effects compared to vincamine. nih.govresearchgate.net
(-)-EburnamonineOxidative modification of the core structureEnhanced cerebral oxygen supply and consumption. nih.gov
"V3" Ring-Distorted AnaloguesIndole-promoted C-N ring cleavageRe-engineered antiplasmodial activity (inactive parent compound). nih.govacs.org
Dimeric Vincamine DerivativesLinking of two vincamine-based monomersPotential for novel anticancer lead compounds. nih.govnih.gov

Elucidation of Undiscovered Molecular Targets and Interaction Networks

While vincamine's effects on cerebral circulation are well-documented, its precise molecular mechanisms and the full extent of its cellular targets are still being uncovered. nih.gov Traditionally, its activity has been linked to the modulation of ion channels (voltage-dependent Na⁺ and Ca²⁺ channels), glutamate receptors, and the inhibition of phosphodiesterase-1 (PDE1). nih.govnih.gov However, recent research indicates that vincamine's biological activities are far more complex, involving a network of signaling proteins and pathways.

Emerging evidence strongly suggests a potential anticancer role for vincamine. nih.gov This activity is mediated by its interaction with key proteins involved in tumor growth and cell survival, such as Bax, Bcl-2, and caspase-3. nih.gov Structure-based virtual screening and subsequent in silico and in vitro studies have identified novel molecular targets that may underpin this anticancer potential. Notably, vincamine has been identified as a potential inhibitor of T-box 3 (TBX3), a transcription factor overexpressed in many cancers, and acetylcholinesterase (AChE), an enzyme whose inhibition may also play a role in limiting cancer metastasis. nih.govresearchgate.net

Furthermore, vincamine has been shown to modulate critical signaling pathways, including those regulated by nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov These pathways are central to cellular responses to stress, inflammation, and apoptosis. The elucidation of these complex interaction networks is crucial for understanding the full therapeutic potential of vincamine and for the rational design of analogues with enhanced specificity for these newly discovered targets.

Table 4: Known and Newly Identified Molecular Targets of Vincamine
Molecular TargetAssociated Biological EffectMethod of IdentificationReference
Phosphodiesterase-1 (PDE1)Vasodilation, cognitive enhancementPharmacological assays nih.gov
Voltage-gated Na⁺/Ca²⁺ channelsNeuroprotection, cerebrovascular effectsElectrophysiology nih.gov
T-box 3 (TBX3)Anticancer (inhibition of tumor formation/migration)Structure-based virtual screening nih.govnih.gov
Acetylcholinesterase (AChE)Cognitive enhancement, potential anticancerIn silico study, enzyme kinetics nih.govresearchgate.net
Caspase-3Anticancer (pro-apoptotic)In silico prediction, molecular assays nih.gov

Development of Advanced Preclinical In Vitro Models for Comprehensive Evaluation

The translation of promising compounds from the laboratory to the clinic is often hampered by the poor predictive power of traditional preclinical models, such as 2D cell cultures and animal studies. miami.edu To address this, there is a growing emphasis on developing more physiologically relevant in vitro systems that can better mimic human organ function and disease states.

Organ-on-a-chip (OoC) technology is at the forefront of this effort. nih.gov These microfluidic devices are designed to recapitulate the key structural and functional characteristics of human organs, such as the liver, brain, or gut, on a small chip. patsnap.comnih.govresearchgate.net By culturing human cells in a 3D microenvironment with controlled fluid flow and mechanical cues, OoC systems provide a more accurate platform for studying the pharmacokinetics, pharmacodynamics, and toxicology of compounds like vincamine. nih.gov

For a neuroactive compound like vincamine, a "brain-on-a-chip" model could offer invaluable insights into its effects on neuronal function, blood-brain barrier transport, and potential neuroprotective mechanisms. Similarly, a "liver-on-a-chip" could be used to study the metabolism of vincamine and its analogues, identifying potential metabolites and predicting drug-drug interactions. patsnap.com The integration of multiple organ systems on a single chip ("human-on-a-chip") represents the next frontier, allowing for a systemic evaluation of a drug's efficacy and potential off-target effects. nih.gov These advanced models hold the potential to de-risk drug development, reduce reliance on animal testing, and accelerate the comprehensive evaluation of vincamine and its derivatives for various therapeutic applications. miami.edupatsnap.com

Table 5: Potential Applications of Organ-on-a-Chip (OoC) Models for Vincamine Research
OoC ModelPotential ApplicationKey Parameters to EvaluateReference
Brain-on-a-ChipEvaluate neuroprotective and cognitive-enhancing effects.Neuronal viability, synaptic activity, blood-brain barrier permeability. miami.edu
Liver-on-a-ChipStudy metabolism and potential hepatotoxicity.Metabolite profiling, expression of metabolic enzymes, cell viability. patsnap.com
Gut-on-a-ChipInvestigate oral absorption and first-pass metabolism.Compound transport across epithelial barrier, interaction with gut microbiota. nih.gov
Tumor-on-a-ChipAssess anticancer efficacy of vincamine analogues.Cancer cell proliferation, apoptosis, invasion, and response to therapy. nih.gov

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